molecular formula C9H6BrClN2O B1313125 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 657423-61-5

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1313125
CAS No.: 657423-61-5
M. Wt: 273.51 g/mol
InChI Key: XNUULFUAZWVWPM-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting cellular processes. The oxadiazole ring and substituents play a crucial role in its binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-1,2,4-oxadiazole
  • 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
  • 5-(3-Bromophenyl)-1,2,4-thiadiazole

Uniqueness

5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUULFUAZWVWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440463
Record name 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657423-61-5
Record name 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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